UNC0642, chemically known as 2-(4,4-difluoropiperidin-1-yl)-6-methoxy-N-(1-propan-2-ylpiperidin-4-yl)-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-amine, is a potent, selective, and cell-permeable small-molecule inhibitor of the histone lysine methyltransferases (PKMTs) G9a and GLP. [] These enzymes are primarily involved in catalyzing the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), a process linked to gene silencing and transcriptional repression. []
This compound plays a crucial role in scientific research as a chemical probe to investigate the biological functions of G9a and GLP, particularly in the context of various diseases such as cancer [, , , , , , , , , , , , ] and neurodegenerative disorders. [, , , , ] UNC0642 allows researchers to study the impact of inhibiting G9a/GLP activity on cellular processes, signaling pathways, and disease progression. It has shown promising results in preclinical studies for various conditions, including cancer, Alzheimer's disease, and pulmonary arterial hypertension.
UNC0642 primarily acts by competitively inhibiting the enzymatic activity of G9a and GLP. [] By binding to the substrate binding site of these methyltransferases, UNC0642 prevents the transfer of methyl groups to lysine residues on histone H3 and other non-histone substrates. [, ] This inhibition leads to a decrease in H3K9me2 levels and subsequent changes in gene expression. [, , , , , ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2